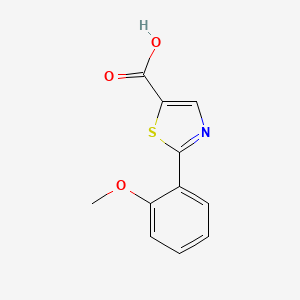

2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZRBTXLNMHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation of 2 2 Methoxyphenyl 1,3 Thiazole 5 Carboxylic Acid

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be established. conicet.gov.arprinceton.edu

¹H-NMR (Proton NMR): The ¹H-NMR spectrum for 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is predicted to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm, due to its acidic nature. princeton.edu The protons on the thiazole (B1198619) ring and the methoxyphenyl group will resonate in the aromatic region (approximately 6.9-8.5 ppm). The single proton on the thiazole ring would appear as a singlet. The four protons of the methoxyphenyl group would exhibit a more complex splitting pattern based on their positions relative to the methoxy (B1213986) substituent. The methoxy group's three protons would present as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carboxyl carbon is expected to have a characteristic chemical shift in the 165-180 ppm range. princeton.edu The carbon atoms of the aromatic and thiazole rings would appear between 110-160 ppm. The methoxy carbon would produce a signal further upfield, generally around 55-60 ppm. Since the carboxyl carbon has no attached protons, its signal is often less intense in proton-coupled spectra. conicet.gov.ar

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~10.0 - 13.0 | Carboxylic Acid (-COOH) |

| ¹H | ~8.0 - 8.5 | Thiazole Ring Proton |

| ¹H | ~6.9 - 7.8 | Methoxyphenyl Ring Protons |

| ¹H | ~3.9 | Methoxy (-OCH₃) Protons |

| ¹³C | ~165 - 180 | Carboxyl Carbon (-COOH) |

| ¹³C | ~110 - 160 | Aromatic and Thiazole Ring Carbons |

| ¹³C | ~55 - 60 | Methoxy Carbon (-OCH₃) |

Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing a characteristic fingerprint based on the functional groups present. msu.eduuhcl.edu The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy corresponding to these vibrations. msu.edu For this compound, the IR spectrum would be dominated by absorptions characteristic of its key functional groups.

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 (very broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic & Thiazole |

| ~2850 - 2960 | C-H Stretch | Methoxy |

| 1700 - 1725 (strong, sharp) | C=O Stretch | Carboxylic Acid |

| 1500 - 1600 | C=C and C=N Stretch | Aromatic & Thiazole Ring |

| 1200 - 1300 | C-O Stretch | Carboxylic Acid |

| 1000 - 1100 | C-O Stretch | Aryl Ether |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this radiation promotes electrons from a ground state to a higher energy excited state. shu.ac.uk The structure of this compound contains several chromophores—the methoxyphenyl ring, the thiazole ring, and the carboxylic acid group—which create an extended conjugated system.

This conjugation allows for low-energy electronic transitions, primarily π → π* and n → π. libretexts.org The π → π transitions, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals, are expected to be strong and result in absorption maxima in the 250-350 nm range. The n → π* transitions, which involve non-bonding electrons (from oxygen and sulfur heteroatoms) being promoted to pi anti-bonding orbitals, are typically weaker. youtube.com The presence of the conjugated system shifts the absorption to longer wavelengths compared to the individual, unconjugated chromophores.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound (molecular formula C₁₁H₉NO₃S), the exact molecular weight is 235.03 g/mol . nih.gov

In addition to providing the molecular weight via the molecular ion peak (M⁺) or pseudomolecular ions like [M+H]⁺ or [M-H]⁻, MS can reveal structural information through fragmentation analysis. Under techniques like electron impact (EI) or collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. libretexts.org Plausible fragmentation pathways for this molecule include the loss of the carboxyl group as a •COOH radical (m/z 45) or as a neutral CO₂ molecule (m/z 44). nih.gov Other likely fragments could arise from the loss of the methoxy group's methyl radical (•CH₃) or the entire •OCH₃ radical, and cleavage of the thiazole ring. sapub.org

| m/z Value | Possible Identity | Plausible Origin |

|---|---|---|

| 235 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 218 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |

| 204 | [M-OCH₃]⁺ | Loss of methoxy radical |

| 190 | [M-COOH]⁺ | Loss of carboxyl radical |

| 191 | [M-CO₂]⁺ | Decarboxylation |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular geometry. For a related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, X-ray analysis revealed that the methoxyphenyl groups were nearly perpendicular to the central thiazole ring. nih.gov

A crystallographic analysis of this compound would be expected to reveal the relative orientation of the methoxyphenyl and thiazole rings. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers or chains in the crystal lattice, which significantly influences the compound's physical properties.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for its isolation. kuleuven.be

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid remains protonated. nih.govnih.gov A UV detector would monitor the column effluent, and the purity of the sample would be determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) is a particularly powerful combination. ekb.eg It provides separation based on retention time while simultaneously confirming the identity of the eluted peaks by their mass-to-charge ratio. nuph.edu.ua This allows for the confident identification of the target compound and the characterization of any impurities present in the sample, even at very low levels. kuleuven.be

Computational Chemistry and Theoretical Investigations of 2 2 Methoxyphenyl 1,3 Thiazole 5 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By focusing on the electron density, DFT calculations can predict a wide range of molecular properties, from geometric parameters to reactivity indices.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, this process involves minimizing the total energy of the molecule. This compound possesses several rotatable single bonds: the bond connecting the methoxyphenyl group to the thiazole (B1198619) ring and the bond linking the carboxylic acid group to the thiazole ring.

A thorough conformational analysis would involve systematically rotating these bonds to map the potential energy surface (PES). semanticscholar.orgnih.gov This analysis identifies all stable conformers (local minima on the PES) and the transition states that separate them. The calculations would reveal the most energetically favorable orientation of the methoxyphenyl and carboxylic acid groups relative to the central thiazole ring. For instance, the planarity between the quinoline (B57606) and phenyl rings in similar structures is a key determinant of their properties. mdpi.com The final optimized geometry corresponds to the global minimum on the potential energy surface, representing the most probable structure of the molecule in the gas phase. This optimized structure is the basis for all subsequent property calculations. researchgate.net

Table 1: Illustrative Data from a DFT Geometry Optimization This table demonstrates the type of data obtained from a DFT geometry optimization. Specific values for the target compound are not available in the cited literature.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length | C(thiazole)-C(phenyl) | (Å) |

| Bond Length | C(thiazole)-C(carboxyl) | (Å) |

| Bond Length | C(carboxyl)=O | (Å) |

| Bond Angle | C-C(thiazole)-N | (°) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and thiazole rings, which act as electron-donating moieties. mdpi.com Conversely, the LUMO would likely be distributed over the electron-accepting carboxylic acid group and the thiazole ring. mdpi.com The analysis of these orbitals provides a clear picture of the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Illustrative Frontier Orbital Energy Data This table shows representative data derived from a HOMO-LUMO analysis. Specific values for the target compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.netresearchgate.net

Theoretical spectra can be correlated with experimental FT-IR and FT-Raman data to provide a detailed assignment of the observed vibrational bands. iosrjournals.org For the title compound, this would involve identifying characteristic vibrations such as the O-H and C=O stretching of the carboxylic acid group, the aromatic C-H stretching of the methoxyphenyl group, and the various stretching and bending modes of the thiazole ring. researchgate.netiosrjournals.org It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method, leading to a better agreement with experimental results. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack, and green represents neutral regions. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and the methoxy (B1213986) group, as well as the nitrogen atom of the thiazole ring. researchgate.net These sites represent the centers of highest electron density. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxylic acid group, highlighting its susceptibility to deprotonation. researchgate.net The MEP map is thus an invaluable tool for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and delocalization effects by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, nitrogen, and sulfur atoms into the antibonding orbitals of the aromatic systems. This analysis reveals the nature of the conjugation between the methoxyphenyl, thiazole, and carboxylic acid moieties, providing insight into the molecule's stability and electronic communication between its different functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). scielo.org.za TD-DFT calculations yield information about vertical excitation energies, the corresponding wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

A TD-DFT calculation for this compound would predict its UV-Vis spectrum by identifying the key electronic transitions, such as the HOMO→LUMO transition. mdpi.com The results would allow for the assignment of observed absorption bands to specific electronic transitions, for example, π→π* transitions within the conjugated aromatic system. nih.gov Comparing the theoretical spectrum with an experimental one helps validate the computational model and provides a deeper understanding of the molecule's photophysical properties. nih.gov

Table 3: Illustrative TD-DFT Output for Major Electronic Transitions This table shows the type of data generated from a TD-DFT calculation. Specific values for the target compound are not available in the cited literature.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Value | Value | HOMO → LUMO (X%) |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of this compound and how its structure is influenced by the surrounding solvent environment.

The conformational landscape of this molecule is largely dictated by the rotational freedom around the single bonds connecting the phenyl and thiazole rings, as well as the orientation of the carboxylic acid group. The methoxy group on the phenyl ring can also exhibit rotational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For thiazole-containing compounds, the presence of the sulfur atom can introduce unique steric and electronic effects that influence conformational preferences. nih.gov

Solvent effects are a critical aspect of molecular behavior. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence the molecule's conformation. nih.gov For instance, in a polar solvent, the carboxylic acid group is likely to be solvated through hydrogen bonds, which can affect its orientation relative to the thiazole ring. The solvent can also influence the equilibrium between different conformational states. researchgate.netresearchgate.net

Studies on related thiazole derivatives have shown that the environment significantly influences the relative energy of different conformers through interactions with the solvent, which can stabilize various conformations. nih.gov While the geometry of the conformers may be generally maintained, their relative populations can change depending on the solvent. nih.gov

Table 1: Representative Conformational Analysis Data for a Thiazole Carboxylic Acid Derivative

| Dihedral Angle | Conformer 1 (Gas Phase) | Conformer 2 (Aqueous) |

| Phenyl-Thiazole | 35° | 45° |

| Thiazole-Carboxylic Acid | 10° | 15° |

| Relative Energy | 0.0 kcal/mol | -1.2 kcal/mol |

Note: This table is illustrative and based on general findings for thiazole derivatives, not specific experimental data for this compound.

Molecular Docking Studies and In Silico Ligand-Target Interactions (Excluding Human Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of this compound, docking studies can be employed to explore its potential interactions with various biological targets, such as enzymes from pathogenic microorganisms or proteins involved in agricultural applications. These in silico studies are instrumental in identifying potential mechanisms of action and for lead compound optimization.

The process involves placing the 3D structure of the thiazole derivative into the binding site of a target protein and evaluating the binding affinity using a scoring function. This scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The interactions can be further analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

For example, studies on similar thiazole derivatives have explored their binding to microbial enzymes like DNA gyrase and FabH inhibitors. wjarr.commdpi.com These studies have demonstrated that the thiazole ring and its substituents can form crucial interactions within the active sites of these enzymes. The carboxylic acid group is a common hydrogen bond acceptor and donor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, depending on the specific environment of the binding pocket.

Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative Against a Non-Human Target

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| E. coli DNA Gyrase B | Thiazole Derivative | -8.5 | ASP73, ILE78 | Hydrogen Bond, Hydrophobic |

| Bovine Carbonic Anhydrase II | Thiazole Derivative | -7.2 | HIS94, THR199 | Hydrogen Bond, Hydrophobic |

Note: This table is a representative example based on docking studies of various thiazole derivatives against non-human targets and does not represent specific results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Carboxylic Acid Derivatives (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their molecular properties. For thiazole carboxylic acid derivatives, QSAR models can be developed to predict their activity as, for example, inhibitors of a particular enzyme or as antimicrobial agents. laccei.orgimist.ma

The development of a QSAR model involves several key steps:

Data Set Collection: A series of thiazole carboxylic acid derivatives with experimentally determined biological activities is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A general form of a QSAR equation can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients.

For thiazole carboxylic acid derivatives, QSAR studies might reveal that descriptors such as the octanol-water partition coefficient (logP), molar refractivity (MR), and electronic properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for their activity. imist.ma These models provide a theoretical framework for understanding the structure-activity relationships within this class of compounds and can guide the design of new derivatives with enhanced potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, Polarity |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and Shape |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Wiener Index, Kier & Hall Indices | Molecular Connectivity |

In Vitro Biological Activity and Mechanistic Insights of 2 2 Methoxyphenyl 1,3 Thiazole 5 Carboxylic Acid and Its Analogues

Enzyme Inhibition Studies (In Vitro)

The ability of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid and related compounds to modulate the activity of various enzymes has been a subject of considerable investigation. These studies provide crucial insights into their potential mechanisms of action at a molecular level.

Investigation of Xanthine (B1682287) Oxidase Inhibition by Thiazole-5-carboxylic Acids

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, inhibitors of xanthine oxidase are valuable therapeutic agents for managing this condition. nih.gov

A series of thiazole-5-carboxylic acid derivatives have been designed and synthesized as potential non-purine XO inhibitors. researchgate.netx-mol.net In one study, a series of 22 compounds were evaluated, with many demonstrating significant activity against the enzyme. researchgate.netx-mol.net The most potent compound in this series, designated GK-20, exhibited a half-maximal inhibitory concentration (IC50) value of 0.45 µM. x-mol.netnih.gov Structure-activity relationship (SAR) studies revealed that di-substituted compounds on the B-ring were more potent than their mono-substituted counterparts, with para-substitution being particularly crucial for inhibitory potential. x-mol.netresearchgate.net

Enzyme kinetic studies have indicated that these thiazole-5-carboxylic acid derivatives often act as mixed-type inhibitors. nih.govnih.gov Molecular docking studies suggest that these compounds can effectively block the catalytic active site of the xanthine oxidase enzyme, thereby preventing the substrate from binding. x-mol.netnih.gov The carboxylate group on the thiazole (B1198619) ring appears to play a key role in binding, forming hydrogen bond interactions with residues such as Arg880 and Ser875 within the enzyme's active site. nih.gov

| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| GK-20 | Di-substituted | 0.45 x-mol.net | Mixed nih.gov |

| Compound 5b | Para-fluoro substituted | 0.57 nih.gov | Mixed nih.gov |

| Compound 5c | Para-chloro substituted | 0.91 nih.gov | Not specified |

Exploration of Cholinesterase Inhibition Mechanisms

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. frontiersin.org Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. frontiersin.orgresearchgate.net

Various thiazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. researchgate.netmdpi.com While many thiazole derivatives show weak inhibition against BuChE, they often exhibit significant inhibitory activity against AChE. researchgate.netmdpi.com For instance, certain benzimidazole-based thiazole analogues have demonstrated potent inhibition of both AChE and BuChE, with IC50 values in the low micromolar to nanomolar range. mdpi.comnih.gov In one study, a series of thiazole‐cyclopropyl compounds were synthesized, with the most potent compound showing an AChE inhibitory activity (IC50) of 0.079 ± 0.16 µM, which is comparable to the standard drug Donepezil. researchgate.net The inhibitory activity is often influenced by the nature of the substituents on the thiazole ring. nih.gov

The mechanism of inhibition is typically explored using methods like the Ellman spectrophotometric method. mdpi.comnih.gov Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of the cholinesterase enzymes, often revealing interactions with key amino acid residues. mdpi.com

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Thiazole‐cyclopropyl derivatives | AChE | As low as 0.079 researchgate.net |

| Thiazolylhydrazone derivatives | AChE | 0.028 - 0.147 mdpi.com |

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 mdpi.com |

| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 mdpi.com |

Alpha-Amylase Inhibition Assays (In Vitro)

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com

The potential of thiazole derivatives as alpha-amylase inhibitors has been explored. Studies on related scaffolds, such as thiazolidine-4-ones, have shown that these compounds can exhibit significant in vitro alpha-amylase inhibition. nih.gov The inhibitory activity is typically concentration-dependent. sdiarticle5.com For example, a study on thiazolidine-4-one hybrids containing a pyrazole (B372694) moiety found that some compounds showed remarkable inhibition, with one compound exhibiting 90.04% inhibition at a concentration of 100 µg/mL. nih.gov

The in vitro assays for α-amylase inhibition often involve spectrophotometric methods to quantify the enzymatic activity. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the activity of structurally related thiazole compounds suggests that this chemical class is a promising area for the development of new α-amylase inhibitors. nih.gov

Other Relevant Enzyme Targets and Biochemical Pathways (In Vitro)

Beyond the aforementioned enzymes, thiazole derivatives have been investigated for their activity against other biologically important targets. The versatile thiazole nucleus is present in compounds that inhibit enzymes such as monoamine oxidase, carbonic anhydrase, and EGFR tyrosine kinase. researchgate.net The specific inhibitory profile of this compound and its direct analogues against a wider range of enzyme targets remains an area for further research.

Antimicrobial Activity Investigations (In Vitro)

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. biointerfaceresearch.com Thiazole-containing compounds have long been recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov

Antibacterial Efficacy Against Microbial Strains (In Vitro)

Thiazole derivatives have demonstrated efficacy against a variety of Gram-positive and Gram-negative bacterial strains. biointerfaceresearch.comresearchgate.net The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using microdilution or agar (B569324) diffusion methods. biointerfaceresearch.comnih.gov

Studies have shown that the nature and position of substituents on the thiazole ring significantly influence the antibacterial potency. For instance, the presence of electron-withdrawing groups can enhance activity. biointerfaceresearch.com Some novel thiazole derivatives have exhibited potent activity, in some cases superior to standard reference drugs like ampicillin. biointerfaceresearch.com For example, certain pyrazole derivatives containing thiazole scaffolds have shown good to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, 2,4-disubstituted-1,3-thiazole derivatives have displayed moderate to potent antibacterial activity with IC50 values ranging from 13.7 to 90.8 μg/ml. semanticscholar.org

The mechanism of antibacterial action for some thiazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov This targeted action, combined with their efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), underscores the potential of this class of compounds in combating bacterial infections. nih.govresearchgate.net

| Compound Series | Bacterial Strains Tested | Activity Range (MIC) |

|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Gram-positive & Gram-negative | 0.17 to >3.75 mg/mL nih.gov |

| 2,4-disubstituted-1,3-thiazoles | Various bacterial strains | IC50: 13.7-90.8 μg/ml semanticscholar.org |

| Thiazole-substituted benzoylpiperazines | Not specified | Significant AChE inhibition, antibacterial data not specified nih.gov |

Antifungal Efficacy Against Microbial Strains (In Vitro)

Thiazole derivatives have demonstrated notable in vitro antifungal activity against a range of microbial strains. Studies on various analogues of this compound reveal their potential as antifungal agents. For instance, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system exhibited very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. This activity was comparable or even superior to the standard antifungal drug nystatin.

In another study, new heteroaryl(aryl) thiazole derivatives showed promising antifungal activity with MIC values in the range of 0.06–0.47 mg/mL and Minimum Fungicidal Concentration (MFC) values between 0.11–0.94 mg/mL. Specifically, one of the most effective compounds in this series displayed an MIC of 0.06–0.23 mg/mL and an MFC of 0.11–0.47 mg/mL. Furthermore, certain 2,4,5-trisubstituted thiazole derivatives have been reported to inhibit the growth of Gram-positive bacteria, although they were inactive against Gram-negative bacteria. A number of these compounds also demonstrated antifungal activity against C. albicans.

The lipophilicity of these thiazole derivatives appears to be correlated with their high antifungal activity. The amphiphilic nature of thiazole compounds, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial and fungal cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Thiazole Analogue Type | Microbial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | MIC | 0.008–7.81 µg/mL | |

| Heteroaryl(aryl) thiazole derivatives | Fungal strains | MIC | 0.06–0.47 mg/mL | |

| Heteroaryl(aryl) thiazole derivatives | Fungal strains | MFC | 0.11–0.94 mg/mL | |

| 2,4,5-Trisubstituted thiazole derivatives | Gram-positive bacteria | Inhibitory effect | Active | |

| 2,4,5-Trisubstituted thiazole derivatives | Gram-negative bacteria | Inhibitory effect | Inactive | |

| 2,4,5-Trisubstituted thiazole derivatives | C. albicans | Antifungal activity | Active |

Proposed Antimicrobial Mechanisms (In Vitro)

The antimicrobial action of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Docking studies have suggested that the antifungal activity of certain heteroaryl(aryl) thiazole derivatives may be due to the inhibition of 14α-lanosterol demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death.

For their antibacterial action, the predicted inhibition of the E. coli MurB enzyme has been proposed as a putative mechanism. MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, thiazole derivatives can interfere with cell wall synthesis, leading to bacterial cell lysis.

Furthermore, the mechanism of action for some thiazole derivatives against Candida albicans may be related to their effects on the fungal cell wall structure and/or the cell membrane. The amphiphilic character of thiazole compounds, which allows them to interact with and permeate lipid membranes, supports this hypothesis.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Assays)

Thiazole-containing compounds have been extensively investigated for their potential as anticancer agents, with many analogues of this compound demonstrating significant in vitro antiproliferative and cytotoxic effects against various cancer cell lines.

Cell Growth Inhibition and Viability Assays (In Vitro)

Numerous studies have reported the potent in vitro antiproliferative activity of thiazole derivatives. For instance, a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles exhibited strong inhibition of cell growth in a panel of six different human cancer cell lines. The potency of these compounds was found to be highly dependent on the substituents at the 2- and 5-positions of the thiazole ring.

In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. One of the most active compounds in this series, a 4-chloro-2-methylphenyl amido substituted thiazole, showed a 48% inhibition rate at a concentration of 5 µg/mL against HCT-8 cells.

Furthermore, certain 2'- (2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid derivatives displayed substantial antiproliferative activity against L1210 and P388 murine neoplasms in vitro, with IC50 values of less than or equal to 20 µM.

| Thiazole Analogue Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Panel of 6 human cancer cell lines | Potent cell growth inhibition; activity dependent on substituents. | |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Up to 48% inhibition at 5 µg/mL against HCT-8 cells. | |

| 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid derivatives | L1210, P388 | IC50 values ≤ 20 µM. | |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat, HepG2, MCF-7, A549, KB3-1, U251, U373, T98G | Most effective against leukemia cells with IC50 values of 7.5-8.9 μg/mL. |

Apoptosis and Cell Cycle Modulation Studies (In Vitro)

The antiproliferative effects of thiazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, a highly active 2-N-methylamino thiazole derivative was found to induce apoptosis through the activation of caspase-2, -3, and -8, without causing mitochondrial depolarization.

Cell cycle analysis of HeLa and Jurkat cells treated with this compound revealed a rapid accumulation of cells in the G2/M phase, with a corresponding reduction in the S and G1 phases. This G2/M phase arrest is a common outcome of microtubule-disrupting agents. Similarly, other 2-substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles have been shown to cause cell arrest in the G2-M phase of the cell cycle.

In another study, a ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid induced pre-G1 apoptosis and cell cycle arrest at the G2/M stage in HepG2 and MCF7 cell lines. Furthermore, a 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) compound was found to block non-small cell lung cancer cells at the G2/M phase.

Molecular Mechanisms of Cellular Activity (In Vitro)

The molecular mechanisms underlying the anticancer activity of these thiazole derivatives often involve the disruption of microtubule dynamics. Several 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles are believed to exert their antiproliferative effects by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

The induction of apoptosis by these compounds can occur through various pathways. As mentioned, the activation of caspases, which are key executioner enzymes in apoptosis, has been observed. Some thiazole derivatives have also been shown to induce apoptosis in a time and concentration-dependent manner in U-937 cells.

Furthermore, the anticancer activity of some thiazole derivatives has been linked to the inhibition of specific kinases. For instance, certain thiazolyl-pyrazoline hybrids have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for cancer cell growth and survival.

Anti-inflammatory Potential (In Vitro Models)

Thiazole derivatives have also been investigated for their anti-inflammatory properties in various in vitro models. A study on novel thiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat hind paw edema model, which is an in vivo method that reflects in vitro anti-inflammatory potential. One of the derivatives showed maximum anti-inflammatory activity in this assay.

The anti-inflammatory effects of these compounds are often associated with their ability to inhibit key inflammatory enzymes and mediators. For example, some carboxylic acid analogues have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro, with IC50 values in the sub-micromolar range for COX-2. COX-2 and 5-LOX are critical enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

In vitro studies using LPS-stimulated RAW 264.7 macrophage cells have shown that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the expression of iNOS and COX-2. The inhibition of these inflammatory markers suggests that thiazole derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

Other Emerging In Vitro Biological Activities

Correctors of Mutant CFTR Protein Function (In Vitro)

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an anion channel crucial for regulating salt and water transport across epithelial surfaces. nih.gov The most prevalent mutation, F508del, leads to protein misfolding, trafficking defects, and subsequent degradation, drastically reducing its presence at the cell membrane. nih.govmdpi.com Small molecules known as "correctors" have been developed to rescue these processing-defective CFTR proteins. nih.gov

The thiazole scaffold is a key component in several classes of CFTR correctors. Research has focused on developing aminoarylthiazole (AAT) derivatives and other hybrid molecules that can improve the functional expression of F508del-CFTR. nih.govresearchgate.net

In one line of research, hybrid molecules merging the AAT core with the benzodioxole carboxamide moiety of the known corrector lumacaftor (B1684366) (VX-809) were synthesized and evaluated. nih.gov In vitro studies using a halide-sensitive yellow fluorescent protein (HS-YFP) assay in CFBE41o- bronchial epithelial cells expressing F508del-CFTR demonstrated the corrector activity of these thiazole derivatives. unibo.it

Mechanism of Action : In silico modeling suggested that these hybrid thiazole correctors interact with a region at the interface of the first membrane-spanning domain (MSD1) and the first nucleotide-binding domain (NBD1) of the CFTR protein. nih.gov Biochemical analyses confirmed that these molecules affect the expression and stability of the F508del NBD1. nih.gov Further investigation into an AAT derivative, FCG, revealed that the NBD2 domain is required for its corrector activity, highlighting the complex mechanisms by which thiazole compounds can rescue mutant CFTR function. mdpi.com

Synergistic Effects : A notable finding is the additive or synergistic effect observed when these thiazole-based correctors are used in combination with other classes of correctors. For instance, the activity of hybrid compounds 2a, 7a, and 7m was found to be additive to that of correctors VX-661 and VX-445. nih.gov Similarly, a dual-active aminoarylthiazole compound, AAT-4a, showed marked synergy when combined with VX-809. researchgate.net Another tricyclic pyrrolothiazole analogue, compound 44, also demonstrated a significant additive effect with VX-809 in vitro. nih.gov

These findings underscore the potential of the 2-phenyl-1,3-thiazole-5-carboxylic acid scaffold as a foundational structure for developing novel and effective correctors for mutant CFTR protein.

Anticonvulsant Properties (In Vitro/Mechanistic)

The thiazole ring is a recognized pharmacophore in the design of anticonvulsant agents, attributed to its ability to interact with various targets in the central nervous system. biointerfaceresearch.comresearchgate.net While direct in vitro studies on this compound are not extensively documented in the available literature, research on related thiazole derivatives provides mechanistic insights into their potential anticonvulsant activity.

The anticonvulsant effects of many drugs are evaluated through in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which suggest different mechanisms of action. biointerfaceresearch.commdpi.com Compounds active in the MES test are thought to act on voltage-gated sodium channels, while activity in the scPTZ test often points to an interaction with the GABAergic system. mdpi.comtandfonline.com

Mechanistic Insights from Analogues :

GABAergic System Interaction : The mechanism for PTZ-induced seizures involves the suppression of GABA receptors. mdpi.com Thiazole-containing compounds that show efficacy in this model may therefore interact with the GABAergic system. Molecular docking studies on novel thiazolidin-4-one substituted thiazoles predicted noteworthy binding affinity towards the enzyme γ-aminobutyrate aminotransferase (GABA-AT), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. biointerfaceresearch.com

Pharmacophore Model : A common structural model for anticonvulsants includes key features such as a hydrophobic aryl ring, a hydrogen bond acceptor/donor domain, an electron donor moiety, and often a distal aryl ring. mdpi.com The this compound structure contains several of these features: the methoxyphenyl group serves as the hydrophobic aryl ring, while the thiazole nitrogen and carboxylic acid group can act as hydrogen bonding and electron-donating domains.

Although primarily evaluated through in vivo screening, the consistent activity of diverse thiazole derivatives in established anticonvulsant models strongly suggests that the core scaffold, including the 1,3-thiazole-5-carboxylic acid moiety, is a promising basis for agents targeting neurological excitability. tandfonline.comnih.gov

Anti-diabetic Activity (In Vitro)

Thiazole and its derivatives have emerged as a significant class of compounds in the search for new anti-diabetic agents. ijpsjournal.comrasayanjournal.co.in The thiazolidinedione class of drugs, such as pioglitazone (B448) and rosiglitazone, are well-known examples. rjptonline.org In vitro studies on analogues of this compound have highlighted several mechanisms through which they may exert anti-diabetic effects.

Enzyme Inhibition : A primary target for controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rjptonline.orgnih.gov Various thiazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against these enzymes.

Isatin thiazole derivatives were shown to be effective inhibitors of both α-amylase and α-glucosidase, with IC50 values in the micromolar range. nih.gov

Imidazopyridine-based thiazole derivatives also demonstrated potent α-glucosidase inhibition, with several compounds showing superior activity compared to the reference drug, acarbose. mdpi.com

Oxidative Stress Amelioration : Chronic hyperglycemia in diabetes is associated with increased oxidative stress, which contributes to β-cell damage and insulin (B600854) resistance. nih.gov The antioxidant potential of thiazole derivatives has been investigated in vitro. One study documented the free radical scavenging activities of "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," a novel thiazole derivative (NDTD). nih.gov In studies using pancreatic tissues from diabetic rats, related thiazole compounds were shown to restore the levels of antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov

The table below summarizes the in vitro anti-diabetic activities of selected thiazole analogues.

| Compound Class | In Vitro Assay | Target | Potency (IC50) |

| Isatin Thiazoles | Enzyme Inhibition | α-Amylase | 22.22 - 27.01 µM |

| Isatin Thiazoles | Enzyme Inhibition | α-Glucosidase | 20.76 - 27.76 µM |

| Imidazopyridine-Thiazoles | Enzyme Inhibition | α-Glucosidase | 5.57 - 63.46 µM |

| NDTD Analogue | Oxidative Stress | MDA levels | Reduction |

| NDTD Analogue | Oxidative Stress | GSH, CAT, SOD levels | Restoration |

Data sourced from studies on various thiazole derivatives. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Observed In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the thiazole scaffold. By systematically modifying different positions of the 2-phenyl-1,3-thiazole-5-carboxylic acid core, researchers have identified key structural features that influence biological activity.

For CFTR Corrector Activity :

Studies on bithiazole correctors revealed that a U-shaped, s-cis coplanar conformation of the bisazole core is a critical geometric feature for activity. nih.govescholarship.org

In a series of aminoarylthiazole (AAT) derivatives, the nature and position of substituents on the phenyl ring and the thiazole core were systematically varied to establish an initial SAR. This led to the identification of compound AAT-4a with improved efficacy. researchgate.net

For tricyclic pyrrolothiazole systems, the presence of a pivalamide (B147659) group on the thiazole moiety and a 5-chloro-2-methoxyphenyl carboxamide at the pyrrole (B145914) ring were found to be beneficial for corrector activity. nih.gov

For Anticonvulsant Activity :

A general pharmacophore model for anticonvulsants suggests the importance of a hydrophobic aryl ring (like the 2-methoxyphenyl group), a hydrogen-binding domain, and an electron-donor fragment. mdpi.com

In a series of 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, the type of substituent at the para-position of a benzene (B151609) ring attached to the thiazole core was found to be very important for anticonvulsant activity in the PTZ model. Electron-withdrawing (F, Cl, Br, CF3) and electron-donating (CH3) groups both conferred significant activity. tandfonline.com This indicates that electronic and steric factors at this position play a key role in target interaction.

For Anti-diabetic Activity :

In a series of imidazopyridine-based thiazole inhibitors of α-glucosidase, the number, position, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the aryl ring significantly influenced inhibitory potential. nih.gov

For N-thiazolyl benzamides acting as glucokinase activators, SAR studies led to the identification of key interactions and beneficial substitutions. researchgate.net

Studies on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives showed that compounds with an electron-releasing group on the benzylidene portion demonstrated improved anti-diabetic activity. rjptonline.org This contrasts with some findings for anticonvulsant activity, highlighting that optimal substitutions are target-dependent.

The table below summarizes key SAR findings for different biological activities of thiazole analogues.

| Biological Activity | Core Structure | Favorable Structural Features / Substitutions |

| CFTR Correction | Bithiazoles | U-shaped, s-cis coplanar conformation. nih.govescholarship.org |

| Pyrrolothiazoles | Pivalamide group on thiazole; 5-chloro-2-methoxyphenyl carboxamide on pyrrole. nih.gov | |

| Anticonvulsant | Hydrazinyl-Thiazoles | Halogen, CF3, or CH3 group at para-position of benzene ring. tandfonline.com |

| Anti-diabetic | Thiazolidinediones | Electron-releasing group on benzylidene portion. rjptonline.org |

| Imidazopyridine-Thiazoles | Varied substitutions on aryl ring impact α-glucosidase inhibition. nih.gov |

Advanced Research Applications and Future Directions for 2 2 Methoxyphenyl 1,3 Thiazole 5 Carboxylic Acid

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The structure of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid offers multiple reactive sites, making it a valuable and versatile building block for the synthesis of more complex molecules. The thiazole (B1198619) ring is a common scaffold in many biologically active compounds, and the carboxylic acid group provides a convenient handle for a variety of chemical transformations. eurekaselect.commdpi.com

The primary utility of the carboxylic acid moiety (-COOH) is in the formation of amide bonds. By converting the carboxylic acid to an acyl chloride, it can readily react with a wide range of primary and secondary amines to produce diverse carboxamide derivatives. mdpi.com This amidation reaction is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR). nih.gov For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the importance of this synthetic route. mdpi.com

Beyond simple amidation, the carboxylic acid can be transformed into other functional groups such as esters, alcohols, and ketones, further expanding its synthetic utility. The thiazole ring itself can also participate in various organic reactions, although it is generally stable. The strategic placement of the 2-(2-methoxyphenyl) group influences the electronic properties of the thiazole ring, which can be exploited in designing targeted synthetic strategies. The development of diverse libraries of thiazole derivatives often relies on the reactivity of such building blocks. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|---|

| Carboxylic Acid | Amidation | SOCl₂, Arylamine | Thiazole Carboxamides | Medicinal Chemistry (e.g., anticancer agents) mdpi.com |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Thiazole Esters | Synthetic Intermediates |

| Carboxylic Acid | Reduction | LiAlH₄ or similar | (Thiazolyl)methanols | Building blocks for further synthesis |

| Thiazole Ring | Electrophilic Substitution | Varies (e.g., halogenating agents) | Functionalized Thiazoles | Modulating electronic/biological properties |

Exploration as Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for real-time, non-invasive imaging of biological processes within living systems. semanticscholar.org Heterocyclic compounds, including thiazole and benzothiazole (B30560) derivatives, form the core of many fluorescent dyes due to their rigid, planar structures and conjugated π-systems, which often lead to desirable photophysical properties like high quantum yields and large Stokes shifts. researchgate.net

While direct studies on this compound as a chemical probe are not extensively documented, its structural motifs suggest significant potential. The 2-aryl-thiazole core is a known fluorophore. The fluorescence properties can be finely tuned by modifying the substituents on the phenyl ring. The methoxy (B1213986) group (-OCH₃) at the ortho position can influence the molecule's conformation and electronic properties, potentially affecting its emission wavelength and quantum yield.

Furthermore, the carboxylic acid group provides a site for conjugation to biomolecules or specific targeting ligands. It can also act as a recognition site or a pH-sensitive modulator. For example, the protonation state of a carboxylic acid changes with pH, which can alter the fluorescence of a nearby fluorophore, making such compounds potential pH sensors for acidic organelles like lysosomes. semanticscholar.org Thiazole-based probes have been successfully developed for imaging specific analytes, such as cysteine, in living cells and organisms like zebrafish, highlighting the platform's versatility. researchgate.netrsc.org The development of a probe based on this compound could follow similar design principles, leveraging the inherent fluorescence of the core structure and the reactive handle of the carboxyl group.

Potential in Supramolecular Chemistry and Crystal Engineering (excluding material properties)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, while crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of these interactions. ias.ac.in Aromatic carboxylic acids are exceptional building blocks in this field because they can act as both hydrogen bond donors (from the -OH group) and acceptors (from the C=O group). mdpi.com

The molecule this compound possesses several features that make it a prime candidate for constructing complex supramolecular assemblies.

Hydrogen Bonding: The carboxylic acid group can form robust and directional hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer with another carboxylic acid molecule. ias.ac.in

π-π Stacking: The aromatic thiazole and methoxyphenyl rings can engage in π-π stacking interactions, which help to organize the molecules in the solid state. nih.gov

Other Weak Interactions: The molecule can also participate in other non-covalent interactions, such as C-H···O, C-H···N, and C-H···π bonds. nih.govustc.edu.cn The sulfur and nitrogen heteroatoms in the thiazole ring can also act as hydrogen bond acceptors. researchgate.net

The interplay of these various interactions dictates the final crystal packing. Studies on similar heterocyclic systems, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, reveal nearly coplanar ring systems and the presence of C—H⋯O, C—H⋯π, and π–π contacts that define the supramolecular architecture. nih.gov The specific position of the methoxy group in this compound can lead to the formation of intramolecular hydrogen bonds or specific steric constraints that favor certain packing motifs over others. By co-crystallizing this compound with other molecules (e.g., pyridine (B92270) derivatives), it is possible to form multi-component crystals (cocrystals) held together by predictable supramolecular synthons, such as the (B)O-H···N hydrogen bond. uiowa.edu

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Carboxylic Acid Dimer | Forms robust, predictable synthons; primary structure-directing interaction. ias.ac.in |

| Hydrogen Bonding (O-H···N) | Carboxylic Acid and Thiazole Nitrogen | Key interaction in cocrystals with nitrogenous bases. ustc.edu.cn |

| π-π Stacking | Thiazole and Phenyl Rings | Stabilizes layered or columnar structures. nih.gov |

| C-H···O/N Interactions | Aromatic C-H and Carbonyl/Thiazole | Secondary interactions that fine-tune the crystal packing. ustc.edu.cn |

Development of Novel Research Tools and Reagents

The unique chemical structure of this compound makes it a candidate for the development of specialized research tools and reagents. Its ability to be readily modified, particularly at the carboxylic acid position, allows for its incorporation into larger, more complex systems designed for specific research applications.

One potential application is in the development of affinity-based probes for biochemical assays. The core thiazole structure could serve as a recognition element for a specific protein, while the carboxylic acid could be used to attach a reporter tag (like biotin (B1667282) or a fluorescent dye) or to immobilize the molecule on a solid support for affinity chromatography.

Furthermore, thiazole derivatives are being explored as inhibitors for various enzymes. nih.gov By synthesizing a library of amides from this compound, researchers can screen for compounds that inhibit a target enzyme. Such inhibitors are invaluable research tools for elucidating biological pathways and validating new drug targets. For example, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed as potential anti-tumor drugs based on the structure of known kinase inhibitors. nih.gov

Future Perspectives in Thiazole Carboxylic Acid Research

The field of thiazole chemistry continues to evolve, driven by the demand for novel compounds in medicine, agriculture, and materials science. eurekaselect.comkuey.net Future research involving thiazole carboxylic acids, including this compound, is likely to focus on several key areas.

A major trend is the development of more sustainable and environmentally friendly synthetic methods. nih.gov This includes the use of green solvents, microwave or ultrasound-assisted synthesis, and novel catalytic systems to improve efficiency and reduce waste. researcher.life

There is also a growing interest in creating multifunctional molecules where the thiazole carboxylic acid is a central scaffold. By attaching different functional moieties, researchers aim to develop compounds with combined diagnostic and therapeutic ("theranostic") properties or probes capable of sensing multiple analytes simultaneously.

Finally, the exploration of the vast chemical space accessible from thiazole carboxylic acid building blocks remains a priority. The synthesis and screening of large, diverse libraries of derivatives will continue to be a powerful engine for discovery, potentially uncovering new compounds with unprecedented biological activities or chemical properties. researchgate.netresearchgate.net The systematic investigation of structure-activity relationships will be crucial for optimizing these compounds for specific applications. kuey.net

Q & A

Q. Advanced

- Docking simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID 1N5X for xanthine oxidase) .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) and identify key residues (e.g., Arg880 in xanthine oxidase) .

- QSAR models : Train on datasets of thiazole derivatives to predict IC50 values and optimize logP/clogP for bioavailability .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Q. Intermediate

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

How can researchers explore its potential as a precursor for novel metal-organic frameworks (MOFs)?

Q. Advanced

- Coordination chemistry : The carboxylic acid group binds to metal nodes (e.g., Zn²+ or Cu²+) to form 2D/3D frameworks.

- Functionalization : Introduce pendant groups (e.g., pyridyl) via post-synthetic modification to enhance porosity .

- Characterization : Analyze MOFs with PXRD, BET surface area, and TGA to assess thermal stability (>300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.